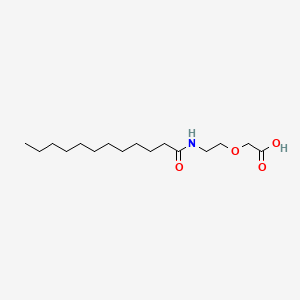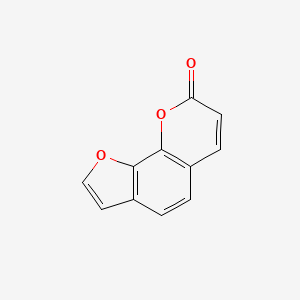
Iron vanadium oxide (Fe4V6O21)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron vanadium oxide (Fe4V6O21) is a complex oxide compound that combines iron and vanadium in a specific stoichiometric ratio. This compound is of significant interest due to its unique structural, electronic, and magnetic properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Iron vanadium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron oxide (Fe2O3) and vanadium oxide (V2O5) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich atmosphere to ensure complete oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of iron vanadium oxide often involves the use of high-temperature furnaces and controlled atmospheres to achieve the desired stoichiometry and purity. The raw materials, iron oxide and vanadium oxide, are mixed in precise proportions and subjected to high temperatures in a rotary kiln or similar equipment. The resulting product is then cooled and ground to the desired particle size.
化学反応の分析
Types of Reactions
Iron vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and vanadium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Iron vanadium oxide can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxides or mixed oxides with different stoichiometries.
Reduction: Reduction of iron vanadium oxide can be achieved using reducing agents such as hydrogen gas or carbon monoxide. This process typically occurs at high temperatures and can result in the formation of lower oxides or metallic phases.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the oxide lattice. For example, doping iron vanadium oxide with other transition metals can modify its electronic and magnetic properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadium pentoxide (V2O5) and iron oxide (Fe2O3), while reduction can produce metallic iron and vanadium.
科学的研究の応用
Iron vanadium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its ability to undergo redox reactions makes it valuable in catalytic converters and other industrial applications.
Biology: Research is ongoing into the potential biological applications of iron vanadium oxide, including its use in drug delivery systems and as a contrast agent in medical imaging.
Medicine: The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) and other medical diagnostic techniques.
Industry: Iron vanadium oxide is used in the production of high-strength alloys and as a component in advanced ceramics and electronic devices.
作用機序
The mechanism by which iron vanadium oxide exerts its effects is primarily related to its ability to undergo redox reactions. The compound can readily accept and donate electrons, making it an effective catalyst in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
類似化合物との比較
Iron vanadium oxide can be compared with other similar compounds, such as:
Vanadium pentoxide (V2O5): Known for its catalytic properties and use in battery technology.
Vanadium dioxide (VO2): Notable for its metal-insulator transition and applications in smart windows and sensors.
Iron oxide (Fe2O3): Widely used as a pigment and in magnetic storage media.
Iron vanadium oxide stands out due to its unique combination of iron and vanadium, which imparts distinct electronic and magnetic properties not found in the individual oxides.
特性
CAS番号 |
12339-47-8 |
|---|---|
分子式 |
Fe4O21V6-30 |
分子量 |
865.02 g/mol |
IUPAC名 |
iron(3+);oxygen(2-);vanadium |
InChI |
InChI=1S/4Fe.21O.6V/q4*+3;21*-2;;;;;; |
InChIキー |
XPCPRBCKGJCKQT-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[V].[V].[V].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


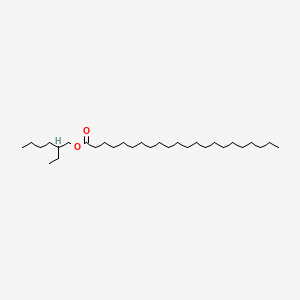
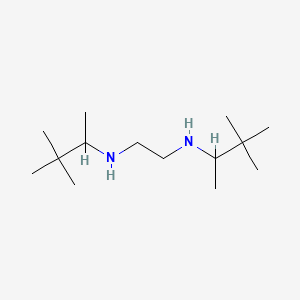
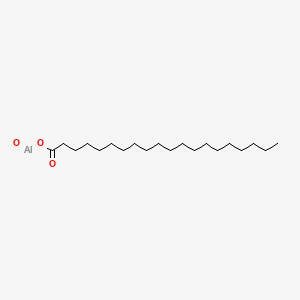
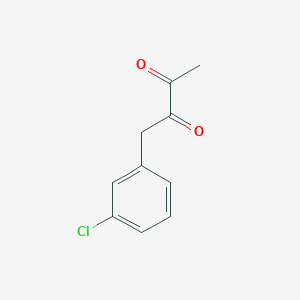
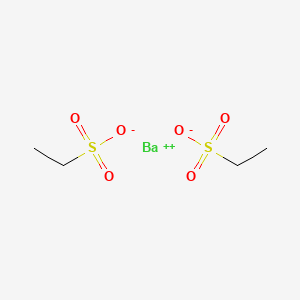
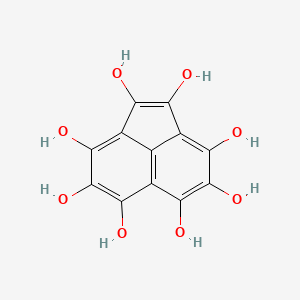
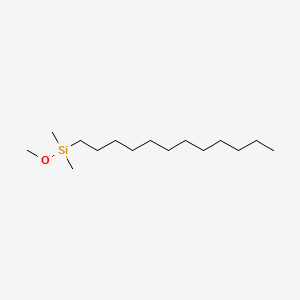
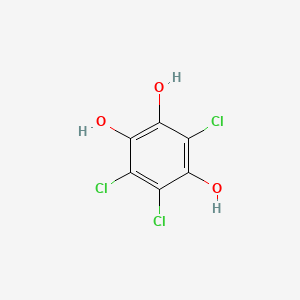
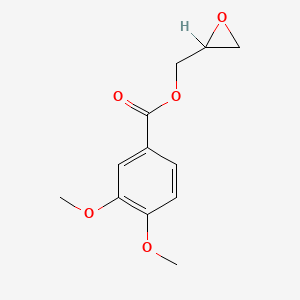

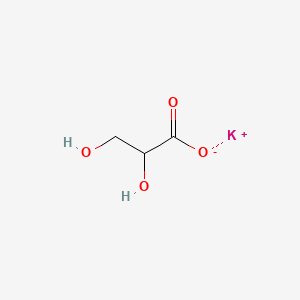
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
